An In-Depth Technical Guide to (3-morpholinopropyl)acrylamide for Advanced Drug Development
An In-Depth Technical Guide to (3-morpholinopropyl)acrylamide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of (3-morpholinopropyl)acrylamide in Smart Polymer Design
(3-morpholinopropyl)acrylamide is a functionalized acrylamide monomer that has garnered significant interest in the field of biomedical research, particularly in the design of "smart" polymers for drug delivery. Its unique chemical structure, featuring a hydrophilic acrylamide backbone and a pH-sensitive morpholino side group, allows for the creation of polymers that can respond to specific physiological cues. This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and applications of (3-morpholinopropyl)acrylamide, with a focus on its utility in the development of advanced drug delivery systems. We will delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their pursuit of novel therapeutic platforms.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (3-morpholinopropyl)acrylamide is paramount for its effective application. These properties dictate its behavior during polymerization and the characteristics of the resulting polymers.
Molecular Structure and Key Functional Groups
The structure of (3-morpholinopropyl)acrylamide, N-(3-morpholin-4-ylpropyl)prop-2-enamide, is characterized by three key components:
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Acrylamide Group: This vinyl group is highly susceptible to free-radical polymerization, forming the backbone of the polymer chain. The amide linkage contributes to the polymer's hydrophilicity and potential for hydrogen bonding.
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Propyl Linker: A three-carbon aliphatic chain connects the acrylamide functionality to the morpholino group, providing flexibility to the polymer side chain.
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Morpholino Group: This tertiary amine contained within a heterocyclic ring is the cornerstone of the monomer's "smart" behavior. The lone pair of electrons on the nitrogen atom can accept a proton, making the group pH-sensitive.
Physicochemical Data
A summary of the key physicochemical properties of (3-morpholinopropyl)acrylamide is presented in the table below. This data is essential for reaction setup, purification, and polymer characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| CAS Number | 46348-76-9 | [1] |
Part 2: Synthesis and Purification of the Monomer
The synthesis of (3-morpholinopropyl)acrylamide is a critical first step in its utilization. A reliable and scalable synthesis protocol is essential for producing high-purity monomer, which is crucial for achieving controlled polymerization and reproducible polymer properties.
Synthetic Pathway: Acylation of N-(3-aminopropyl)morpholine
The most common and efficient method for synthesizing (3-morpholinopropyl)acrylamide is through the acylation of N-(3-aminopropyl)morpholine with acryloyl chloride. This reaction is a nucleophilic acyl substitution where the primary amine of N-(3-aminopropyl)morpholine attacks the carbonyl carbon of acryloyl chloride.
Diagram: Synthesis of (3-morpholinopropyl)acrylamide
Caption: Reaction scheme for the synthesis of (3-morpholinopropyl)acrylamide.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures and provides a step-by-step guide for laboratory-scale synthesis.
Materials:
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N-(3-aminopropyl)morpholine
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Acryloyl chloride
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Acetonitrile (anhydrous)
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Hydroquinone (polymerization inhibitor)
-
Sodium hydroxide (NaOH)
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Sodium chloride (NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a stirrer
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Dropping funnel
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Ice bath
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Rotary evaporator
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Distillation apparatus
Procedure:
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 90.5 g (1.0 mole) of acryloyl chloride in 300 mL of anhydrous acetonitrile. Add 0.5 g of hydroquinone as a polymerization inhibitor.
-
Cooling: Cool the flask to 5-10°C using an ice bath. This is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions and polymerization of the acryloyl chloride.
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Addition of Amine: Add 143 g (1.0 mole) of N-(3-aminopropyl)morpholine dropwise to the cooled solution over 3.5 hours with continuous stirring. Maintaining a slow addition rate is critical to dissipate the heat of reaction.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 40-50°C to ensure the reaction goes to completion.
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Neutralization: Add a solution of 40 g of sodium hydroxide in 100 mL of water to the reaction mixture and stir for 30 minutes. This step neutralizes the hydrochloric acid byproduct, forming sodium chloride.
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Workup and Purification:
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Remove the precipitated sodium chloride by filtration.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
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The crude product is then purified by vacuum distillation. Collect the fraction boiling at 144-146°C/0.1 mmHg.
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Yield: This procedure typically yields approximately 152 g (77.0%) of pure (3-morpholinopropyl)acrylamide.
Part 3: Polymerization and Copolymerization Strategies
The true utility of (3-morpholinopropyl)acrylamide lies in its ability to be polymerized into "smart" materials. Both homopolymerization and copolymerization can be employed to tailor the properties of the resulting polymer for specific drug delivery applications.
Free-Radical Polymerization: The Workhorse of Acrylamide Polymerization
Free-radical polymerization is the most common method for polymerizing acrylamide monomers due to its simplicity and versatility. The reaction is typically initiated by thermal or redox initiators.
Diagram: Free-Radical Polymerization Workflow
Caption: A typical workflow for the free-radical polymerization of (3-morpholinopropyl)acrylamide.
Protocol for Homopolymerization of (3-morpholinopropyl)acrylamide
This protocol provides a general procedure for the synthesis of poly((3-morpholinopropyl)acrylamide).
Materials:
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(3-morpholinopropyl)acrylamide
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2,2'-Azobis(2-methylpropionitrile) (AIBN) (thermal initiator)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether (non-solvent for precipitation)
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Schlenk flask
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Nitrogen or Argon source
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Oil bath
Procedure:
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Monomer Solution: In a Schlenk flask, dissolve a desired amount of (3-morpholinopropyl)acrylamide and a catalytic amount of AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous DMF.
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Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
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Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir under an inert atmosphere for a predetermined time (e.g., 12-24 hours). The reaction time will influence the molecular weight and conversion.
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Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.
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Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Copolymerization for Multi-Responsive Systems
Copolymerization of (3-morpholinopropyl)acrylamide with other functional monomers is a powerful strategy to create polymers with multiple responsive properties.
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Thermo-responsiveness: Copolymerization with N-isopropylacrylamide (NIPAM) can impart a lower critical solution temperature (LCST), causing the polymer to undergo a reversible phase transition from soluble to insoluble upon heating.[2][3] This is highly desirable for temperature-triggered drug release.
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Enhanced pH-Responsiveness: While the morpholino group provides basic pH-responsiveness, copolymerization with acidic monomers like acrylic acid or methacrylic acid can create polyampholytic polymers that exhibit complex pH-dependent swelling behaviors.
Part 4: Applications in Drug Development: Harnessing Stimuli-Responsiveness
The unique properties of polymers derived from (3-morpholinopropyl)acrylamide make them highly attractive for a range of drug delivery applications. The ability to respond to pH and temperature changes allows for the design of carriers that can release their therapeutic payload in a controlled and targeted manner.
pH-Responsive Drug Delivery
The morpholino group in poly((3-morpholinopropyl)acrylamide) has a pKa in the physiological range. In acidic environments, the nitrogen atom becomes protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the polymer matrix. This swelling can be exploited to trigger the release of an encapsulated drug.
Mechanism of pH-Responsive Drug Release:
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Encapsulation: A drug is loaded into the polymer matrix, typically a hydrogel, in its collapsed state at neutral or basic pH.
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Transit to Acidic Environment: The drug-loaded polymer transits to a region of lower pH, such as the stomach or the microenvironment of a tumor.
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Protonation and Swelling: The morpholino groups become protonated, causing the polymer network to swell.
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Drug Release: The swelling of the hydrogel increases the mesh size of the polymer network, facilitating the diffusion and release of the encapsulated drug.[2][4]
Diagram: pH-Responsive Drug Release Mechanism
Caption: Schematic of pH-triggered drug release from a poly((3-morpholinopropyl)acrylamide) hydrogel.
Protocol for a pH-Responsive Drug Release Study
This protocol outlines a typical experiment to evaluate the pH-dependent release of a model drug from a hydrogel synthesized from (3-morpholinopropyl)acrylamide.
Materials:
-
Poly((3-morpholinopropyl)acrylamide) hydrogel
-
Model drug (e.g., doxorubicin, ibuprofen)
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Phosphate buffered saline (PBS) at pH 7.4
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Acetate buffer at pH 5.0
-
UV-Vis spectrophotometer
-
Shaking incubator
Procedure:
-
Drug Loading:
-
Swell a known weight of the dried hydrogel in a concentrated solution of the model drug for a specified period (e.g., 24-48 hours) to allow for drug loading via diffusion.
-
Remove the hydrogel, gently blot the surface to remove excess drug solution, and dry to a constant weight.
-
Determine the amount of loaded drug by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectrophotometry.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (PBS pH 7.4 or acetate buffer pH 5.0).
-
Place the samples in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time for both pH conditions to compare the release profiles.
-
Dual-Responsive Systems for Enhanced Targeting
By copolymerizing (3-morpholinopropyl)acrylamide with a thermo-responsive monomer like NIPAM, dual-responsive hydrogels can be fabricated.[2][3] These systems can be designed to remain collapsed at physiological temperature (37°C) and pH (7.4), but to swell and release their payload in the acidic and slightly hyperthermic environment of a tumor. This dual-trigger mechanism offers a higher degree of control and specificity in drug delivery.
Part 5: Safety and Handling Considerations
While polyacrylamides are generally considered biocompatible and non-toxic, the monomer, acrylamide, is a known neurotoxin and potential carcinogen.[5] Therefore, appropriate safety precautions must be taken when handling (3-morpholinopropyl)acrylamide.
-
Handling: Always handle the monomer in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Storage: Store the monomer in a cool, dry place away from light and sources of ignition. The presence of a polymerization inhibitor is recommended for long-term storage.
-
Disposal: Dispose of the monomer and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion: A Promising Building Block for Future Therapeutics
(3-morpholinopropyl)acrylamide is a versatile monomer that provides a facile route to the synthesis of "smart" polymers with significant potential in drug development. Its inherent pH-responsiveness, coupled with the ability to be copolymerized to introduce additional functionalities such as thermo-responsiveness, makes it a valuable tool for creating sophisticated drug delivery systems. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising monomer in the design of next-generation therapeutics. As with any powerful tool, a thorough understanding of its properties and safe handling are paramount to its successful and impactful application.
References
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PubChem. (3-Morpholinopropyl)acrylamide. National Center for Biotechnology Information. [Link]
-
Zhang, R., et al. (2017). Biodegradable pH-responsive hydrogels for controlled dual-drug release. Journal of Materials Chemistry B, 5(35), 7389-7397. [Link]
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Khan, M., et al. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers, 14(19), 4128. [Link]
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Groborz, O., et al. (2021). Thermoresponsive properties of polyacrylamides in physiological solutions. Polymer Chemistry, 12(4), 546-556. [Link]
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Hussain, I., et al. (2022). Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. Polymers, 14(19), 4128. [Link]
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Khan, M. U. A., et al. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers, 14(24), 5488. [Link]
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Okamoto, T., et al. (1999). Thermo-responsive Drug Delivery From Polymeric Micelles Constructed Using Block Copolymers of poly(N-isopropylacrylamide) and Poly(butylmethacrylate). Journal of Controlled Release, 62(1-2), 115-127. [Link]
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PubChem. Acrylamide. National Center for Biotechnology Information. [Link]
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